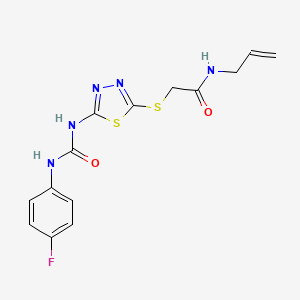

![molecular formula C17H18N2OS B2434075 1-[(呋喃-2-基)甲基]-5-苯基-2-(丙-2-基硫基)-1H-咪唑 CAS No. 1207024-26-7](/img/structure/B2434075.png)

1-[(呋喃-2-基)甲基]-5-苯基-2-(丙-2-基硫基)-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗菌活性

呋喃衍生物由于其显著的治疗功效而在药物化学领域中越来越受到关注。研究人员已经探索了该化合物对革兰氏阳性菌和革兰氏阴性菌的抗菌潜力。 通过引入呋喃核,药物化学家旨在创造出对抗微生物耐药性的创新抗菌剂 .

酶抑制

研究已经调查了该化合物对酶的抑制作用。 例如,低剂量的该化合物显示出对单酚酶的剂量依赖性抑制作用,而更高剂量则会增加酶活性 .

(S)-1-(呋喃-2-基)丙-1-醇的合成

该化合物可作为合成(S)-1-(呋喃-2-基)丙-1-醇的前体。 这种中间体在生产吡喃酮衍生物中起着至关重要的作用,这些衍生物在糖类似物、抗生素、替坦霉素和抗癌药物中都有应用 .

理论研究

研究人员已经对含有呋喃部分的新型衍生物进行了理论和分子机制研究。 这些研究探索了该化合物的电子性质、反应性和潜在应用 .

呋喃平台化学品

除了作为直接的候选药物之外,呋喃衍生物还有助于平台化学品的发展。例如,糠醛和5-羟甲基糠醛(FPCs)可从生物质中获得,并在各个领域都有应用。 了解它们的合成和用途对于可持续化学生产至关重要 .

其他治疗特性

除了抗菌活性之外,呋喃衍生物还表现出广泛的治疗优势,包括抗溃疡、利尿、肌肉松弛、抗原生动物和抗癌特性。 这些多样化的特性使它们成为进一步研究和开发的迷人课题 .

作用机制

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives have been found to have antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents .

Biochemical Pathways

Furan derivatives have been known to inhibit the activity of certain enzymes such as tyrosinase . Tyrosinase is a metalloenzyme group of polyphenol oxidases that is found in various organisms and exhibits a specific function in melanogenesis .

Pharmacokinetics

The synthesis of a similar compound, (s)-1-(furan-2-yl)propan-1-ol, was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one (1) using the lactobacillus paracasei bd101 biocatalyst . This suggests that certain furan derivatives can be synthesized and metabolized by biological systems .

Result of Action

Furan derivatives have been found to inhibit the activity of certain enzymes such as tyrosinase . This inhibition can lead to a decrease in melanin synthesis and cellular tyrosinase activity .

Action Environment

The synthesis of a similar compound, (s)-1-(furan-2-yl)propan-1-ol, was carried out using a biocatalyst obtained from boza, a grain-based fermented beverage . This suggests that the synthesis and action of certain furan derivatives can be influenced by the biological environment .

属性

IUPAC Name |

1-(furan-2-ylmethyl)-5-phenyl-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-13(2)21-17-18-11-16(14-7-4-3-5-8-14)19(17)12-15-9-6-10-20-15/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDVOATUHBCLQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1CC2=CC=CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzyl-2-(3-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2433993.png)

![12-Chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2433995.png)

![1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2434002.png)

![(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2434005.png)

![3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2434006.png)

![1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2434010.png)